molecular formula C11H13NO4 B1502391 4-(2-Nitrophenoxy)tetrahydro-2H-pyran CAS No. 898289-39-9

4-(2-Nitrophenoxy)tetrahydro-2H-pyran

Cat. No. B1502391
CAS RN: 898289-39-9
M. Wt: 223.22 g/mol
InChI Key: LMVJVEROXTWODY-UHFFFAOYSA-N
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Description

“4-(2-Nitrophenoxy)tetrahydro-2H-pyran” is a chemical compound that belongs to the class of organic compounds known as diphenylethers . It is a derivative of tetrahydropyran, which is an organic compound consisting of a saturated six-membered ring containing five carbon atoms and one oxygen atom .


Synthesis Analysis

The synthesis of tetrahydropyran derivatives, such as “4-(2-Nitrophenoxy)tetrahydro-2H-pyran”, often involves the reaction of alcohols with 3,4-dihydropyran . The coupling of O - (Tetrahydro-2 H -pyran-2-yl)hydroxylamine (OTX) with alkaline gel electrophoresis has been reported to improve the process of detecting single strand breaks (SSBs) in DNA .


Molecular Structure Analysis

The molecular structure of “4-(2-Nitrophenoxy)tetrahydro-2H-pyran” can be represented by the InChI code: 1S/C11H12BrNO4/c12-10-7-8 (13 (14)15)1-2-11 (10)17-9-3-5-16-6-4-9/h1-2,7,9H,3-6H2 .

Scientific Research Applications

Environmental Friendly Synthesis in Organic Chemistry

4-(2-Nitrophenoxy)tetrahydro-2H-pyran is utilized in undergraduate organic laboratory projects, such as the synthesis of tetrahydro-2-(4-nitrophenyl)-4-phenyl-2H-pyran via environmentally friendly tandem Prins–Friedel–Crafts-type multicomponent reactions. This process is facilitated by Montmorillonite K10 clay and sets a foundation for student research projects involving other carbonyl substrates (Dintzner et al., 2012).

Gas-Phase Pyrolysis Studies

4-(2-Nitrophenoxy)tetrahydro-2H-pyran has been examined in studies of gas-phase pyrolysis kinetics. The pyrolysis of related compounds, such as tetrahydropyranyl phenoxy ethers, is investigated under different temperatures and pressures, yielding insights into homogeneous, unimolecular reactions and first-order rate laws. These studies also involve theoretical calculations to understand the reaction mechanisms (Álvarez-Aular et al., 2018).

Understanding Drug Metabolism

Research into cytochromes P450 2E1 and 3A's role in the hydroxylation of p-nitrophenol, a process related to 4-(2-Nitrophenoxy)tetrahydro-2H-pyran, provides valuable insights into drug metabolism. These studies highlight the complexities of enzymatic activities and their implications for understanding human and animal drug metabolism (Zerilli et al., 1997).

Applications in Synthesis of Organic Compounds

4-(2-Nitrophenoxy)tetrahydro-2H-pyran is also significant in the synthesis of various organic compounds. For instance, its derivatives have been used as effective tyrosinase inhibitors, which are important in cosmetic applications for skin lightening. Research into the synthesis of these compounds provides valuable methodologies and reaction conditions for producing such chemicals (Ying-qi, 2010).

Investigation of Chemical Structures and Conformations

Research into compounds such as 3,3,6,6-Tetramethyl-9-(2-nitrophenyl)-3,4,6,7-tetrahydro-2H-xanthene-1,8(5H,9H)-dione, which are structurally related to 4-(2-Nitrophenoxy)tetrahydro-2H-pyran, involves studying their molecular structures and conformations. These studies provide insights into the spatial arrangement of atoms in molecules and the implications for their chemical properties and reactivities (Mo et al., 2010).

Hydrolysis Studies

4-(2-Nitrophenoxy)tetrahydro-2H-pyran has been studied for its hydrolysis reactions. Investigations into the rate and mechanisms of these reactions in various conditions contribute to a deeper understanding of chemical processes and their environmental implications (O'Leary, 1984).

Environmental Degradation Studies

The compound plays a role in environmental degradation studies, such as the investigation of p-nitrophenol degradation by OH radicals. These studies offer theoretical insights into the reaction mechanisms and potential environmental impacts of such compounds, contributing to the field of environmental chemistry and pollution control (Mei et al., 2019).

properties

IUPAC Name

4-(2-nitrophenoxy)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c13-12(14)10-3-1-2-4-11(10)16-9-5-7-15-8-6-9/h1-4,9H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMVJVEROXTWODY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80693176
Record name 4-(2-Nitrophenoxy)oxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898289-39-9
Record name 4-(2-Nitrophenoxy)oxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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